
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide
Overview
Description
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is a quaternary phosphonium salt characterized by a trifluoropropyl substituent attached to a phosphorus center, along with three phenyl groups and an iodide counterion. The trifluoropropyl group introduces significant electron-withdrawing effects and lipophilicity, which may enhance thermal stability and influence reactivity in comparison to non-fluorinated phosphonium salts .
Preparation Methods
Direct Alkylation of Triphenylphosphine with 3,3,3-Trifluoropropyl Iodide
The most straightforward route involves the quaternization of triphenylphosphine (PPh₃) with 3,3,3-trifluoropropyl iodide. This method parallels the synthesis of simpler phosphonium iodides, such as triphenyl(propyl)phosphanium iodide (CAS 14350-50-6), where PPh₃ reacts with an alkyl iodide under thermal conditions . For the trifluoropropyl variant, the reaction proceeds via nucleophilic attack of the phosphorus lone pair on the electrophilic carbon of the iodide:
3 + \text{CF}3\text{CH}2\text{CH}2\text{I} \rightarrow [\text{PPh}3(\text{CF}3\text{CH}2\text{CH}2)]^+\text{I}^-
Key considerations include:
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Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance ionic dissociation, accelerating the reaction. However, toluene or xylene may be preferred for their high boiling points and compatibility with microwave-assisted methods .
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Temperature and time : Conventional heating at 80–100°C for 12–24 hours typically yields moderate conversions. Microwave irradiation reduces reaction times to minutes while improving yields (e.g., 81–93% for analogous bromides) .
Microwave-Assisted Synthesis
Building on the success of microwave techniques in synthesizing (3-bromopropyl)triphenylphosphonium bromide , this approach offers a rapid and efficient pathway for the trifluoropropyl analog. The protocol involves:
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Mixing PPh₃ with 3,3,3-trifluoropropyl iodide in a solvent (e.g., toluene, xylene) or under solvent-free conditions.
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Irradiating the mixture at 450 W for 2–5 minutes in a microwave reactor.
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Isolating the product via filtration or extraction.
Advantages :
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Reduced reaction time : Microwave irradiation accelerates kinetic processes, completing reactions in minutes rather than hours .
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Enhanced purity : Limited side product formation due to controlled heating .
Example conditions :
Parameter | Value |
---|---|
Microwave power | 450 W |
Reaction time | 2–5 minutes |
Solvent | Toluene/Xylene |
Yield (expected) | 80–90% |
Anion Exchange from Bromide to Iodide
If 3,3,3-trifluoropropyl bromide is more readily available, the phosphonium bromide intermediate can be converted to the iodide salt via metathesis:
3(\text{CF}3\text{CH}2\text{CH}2)]^+\text{Br}^- + \text{KI} \rightarrow [\text{PPh}3(\text{CF}3\text{CH}2\text{CH}2)]^+\text{I}^- + \text{KBr}
Procedure :
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Dissolve the bromide in water or ethanol.
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Add excess potassium iodide (KI) to precipitate the iodide salt.
Optimization notes :
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Solvent : Water is ideal for anion exchange due to its polarity and green chemistry profile .
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Yield : >95% conversion achievable with stoichiometric KI.
Mechanistic and Practical Considerations
Reactivity of Trifluoropropyl Halides
The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the alkyl halide, necessitating vigorous conditions. Microwave irradiation mitigates this by providing rapid, uniform heating .
Characterization
Successful synthesis is confirmed via:
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¹H/¹³C/³¹P NMR : Distinct shifts for the trifluoropropyl chain (e.g., δ ~120 ppm for CF₃ in ¹³C NMR) and phosphorus center (δ ~25 ppm in ³¹P NMR) .
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Mass spectrometry : Molecular ion peaks corresponding to [M-I]⁺ .
Comparative Analysis of Methods
Method | Conditions | Yield | Time | Scalability |
---|---|---|---|---|
Direct Alkylation | 80°C, 24 h | 60–70% | High | Moderate |
Microwave-Assisted | 450 W, 2–5 min | 80–90% | Low | High |
Anion Exchange | RT, 1 h | >95% | Low | High |
Microwave synthesis is optimal for lab-scale production due to its speed and efficiency, while anion exchange offers a practical route for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The phosphine moiety can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can participate in reduction reactions, often acting as a reducing agent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Various phosphonium salts.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Reduced phosphine derivatives.
Scientific Research Applications
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide has several scientific research applications, including:
Catalysis: Used as a catalyst or catalyst precursor in organic synthesis and polymerization reactions.
Organic Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphine moiety can participate in nucleophilic substitution reactions, while the trifluoropropyl group can enhance the compound’s reactivity and stability. The iodide ion serves as a counterion, balancing the charge of the phosphonium cation.
Comparison with Similar Compounds
Structural and Functional Analogues
Phosphonium Salts with Alkyl/Hydroxyalkyl Substituents
- (3-Hydroxypropyl)triphenylphosphonium iodide: This compound features a polar hydroxypropyl group, increasing hydrophilicity and solubility in protic solvents. It is commonly used as a phase-transfer catalyst in aqueous-organic biphasic systems. In contrast, the trifluoropropyl group in the target compound enhances lipophilicity, making it more suitable for reactions in non-polar solvents .
- Methyl-d3-triphenylphosphonium iodide : The deuterated methyl group is primarily used in isotopic labeling for NMR studies. The trifluoropropyl variant lacks isotopic labeling utility but offers superior thermal stability due to the strong C-F bonds .
Phosphonium Salts with Aromatic Substituents
- Phenacyl-triphenyl-phosphanium iodide: The phenacyl group (a ketone-containing substituent) introduces electrophilic character, enabling participation in carbonyl-based reactions.
Organometallic Analogues
- Mercury, iodo(3,3,3-trifluoropropyl)-: This mercury-based compound shares the trifluoropropyl group but differs in toxicity and reactivity. Mercury compounds are highly toxic and reactive in organometallic synthesis, whereas phosphonium salts are generally safer and more versatile in organic transformations .
Physicochemical Properties
Biological Activity
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide (TFPPI) is an organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the biological activity of TFPPI, exploring its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
TFPPI is characterized by a triphenylphosphine moiety linked to a 3,3,3-trifluoropropyl group with iodide as the counterion. Its molecular formula is , and it exhibits unique physical properties due to the presence of fluorine atoms, which enhance its lipophilicity and stability in biological systems.
The biological activity of TFPPI primarily stems from its ability to interact with various biomolecules. The phosphonium cation can act as both a nucleophile and an electrophile, depending on the reaction conditions. This duality allows TFPPI to participate in nucleophilic substitution reactions and oxidative processes, making it versatile in biochemical applications.
Key Mechanisms:
- Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, potentially leading to the formation of biologically active derivatives.
- Oxidative Stress Induction: The phosphine moiety can undergo oxidation, which may contribute to cellular oxidative stress, a mechanism linked to various biological effects including cytotoxicity.
Biological Applications
TFPPI has been investigated for several biological applications:
- Catalysis in Organic Synthesis: It serves as a catalyst or catalyst precursor in organic synthesis reactions, including the synthesis of pharmaceuticals and agrochemicals.
- Material Science Applications: Its unique properties make it suitable for developing advanced materials such as fluorinated polymers.
Case Studies and Research Findings
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Cytotoxicity Studies:
Research has shown that TFPPI exhibits cytotoxic effects on various cell lines. A study demonstrated that TFPPI induced cell death through mechanisms involving oxidative stress. The compound's lipophilicity enhances its cellular uptake, leading to increased toxicity in certain environments . -
Antioxidant Activity:
In vitro studies have indicated that TFPPI may possess antioxidant properties. The compound's ability to scavenge free radicals has been observed, suggesting potential therapeutic applications in oxidative stress-related diseases . -
Interaction with Biomolecules:
TFPPI has been shown to interact with proteins and nucleic acids, influencing their structure and function. This interaction could lead to alterations in cellular signaling pathways, further highlighting its potential as a bioactive compound.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide?
The synthesis typically involves nucleophilic substitution between triphenylphosphine (PPh₃) and 1-iodo-3,3,3-trifluoropropane. The reaction proceeds via a Menschutkin-type mechanism, where the phosphine attacks the electrophilic carbon of the alkyl iodide. Key steps include:
- Reagent Preparation : Use high-purity PPh₃ (synthesized via reaction of PCl₃ with phenylmagnesium bromide, as described in ) and 1-iodo-3,3,3-trifluoropropane (CAS 460-37-7, see ).
- Reaction Conditions : Conduct the reaction under anhydrous conditions in a polar aprotic solvent (e.g., acetonitrile or THF) at 60–80°C for 12–24 hours.
- Purification : Isolate the product via recrystallization from ethanol/diethyl ether mixtures.
Yield optimization requires careful control of stoichiometry (1:1 molar ratio) and exclusion of moisture to prevent side reactions .
Q. How can the structure of this compound be confirmed?
Structural confirmation relies on a combination of spectroscopic and analytical methods:
- ¹H/¹⁹F/³¹P NMR :
- ¹H NMR : Absence of vinylic protons confirms full alkylation.
- ¹⁹F NMR : A singlet near -65 ppm (CF₃ group) and coupling with adjacent protons.
- ³¹P NMR : A downfield shift (~25 ppm) compared to PPh₃ (~-5 ppm) confirms phosphonium salt formation.
- Mass Spectrometry (ESI-MS) : Look for [M-I]⁺ ion clusters in positive-ion mode.
- Elemental Analysis : Verify C, H, F, and P content with ≤0.3% deviation from theoretical values.
Cross-referencing with analogous phosphonium salts (e.g., methyltriphenylphosphonium iodide in ) aids interpretation .
Q. What role does the trifluoropropyl group play in modifying reactivity?
The CF₃ group enhances electrophilicity at the adjacent carbon due to its strong electron-withdrawing effect, making the phosphonium salt more reactive in nucleophilic substitutions or Wittig-type reactions. This group also increases thermal stability and reduces hygroscopicity compared to non-fluorinated analogs. For example, in Wittig reactions, the trifluoropropyl group can influence regioselectivity and alkene geometry, as seen in studies of similar ylides () .
Advanced Research Questions
Q. How can competing side reactions during synthesis be minimized?
Common side reactions include:
- Phosphine Oxidation : Trace oxygen or moisture can oxidize PPh₃ to triphenylphosphine oxide (Ph₃P=O). Use Schlenk-line techniques or gloveboxes for air-sensitive steps.
- Alkyl Iodide Degradation : 1-Iodo-3,3,3-trifluoropropane may undergo elimination under high temperatures, forming 3,3,3-trifluoropropene. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and maintain temperatures below 80°C.
- Solvent Effects : Polar aprotic solvents like DMF or DMSO may accelerate side reactions; acetonitrile is preferred for its balance of polarity and inertness.
Post-synthesis purification via column chromatography (neutral alumina) removes oxidized byproducts .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- GC-MS with Derivatization : Silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine, ) can enhance volatility of polar impurities for GC-MS analysis.
- Ion Chromatography : Detect iodide counterion purity and quantify residual halides.
- X-ray Crystallography : Resolve crystal structure to confirm absence of lattice defects or solvent inclusion.
Comparative studies with reference standards (e.g., methyltriphenylphosphonium iodide in ) improve accuracy .
Q. How does the steric and electronic profile of this phosphanium salt influence its utility in organocatalysis?
- Steric Effects : The bulky triphenylphosphine and trifluoropropyl groups limit accessibility to the phosphorus center, favoring reactions where steric shielding prevents catalyst deactivation.
- Electronic Effects : The CF₃ group stabilizes transition states via inductive effects, enhancing catalytic activity in polar reactions (e.g., Michael additions).
Experimental validation involves kinetic studies comparing turnover rates with non-fluorinated analogs. Computational methods (DFT) can map charge distribution and steric maps .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies in yields often arise from:
- Moisture Sensitivity : Variations in handling anhydrous reagents (e.g., PPh₃ in ).
- Counterion Effects : Iodide vs. bromide salts may alter solubility and reactivity.
- Catalyst Loading : Overuse of phosphonium salts can lead to inhibitory effects.
To resolve contradictions, replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized solvent drying protocols) and report detailed procedural metadata .
Q. Methodological Challenges and Solutions
Q. How can the stability of this compound be assessed under long-term storage?
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months and monitor decomposition via NMR and mass spectrometry.
- Light Sensitivity : UV-Vis spectroscopy tracks photo-degradation; amber vials are recommended.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.
Stability data should be compared to structurally related salts (e.g., methyltriphenylphosphonium iodide in ) to establish benchmarks .
Q. What computational models predict the reactivity of this compound in novel reaction systems?
- DFT Calculations : Model transition states for Wittig reactions or nucleophilic substitutions, focusing on CF₃ group effects on activation energy.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict solubility and aggregation behavior.
Validation requires correlating computational results with experimental kinetic data (e.g., rate constants for ylide formation) .
Properties
IUPAC Name |
triphenyl(3,3,3-trifluoropropyl)phosphanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3P.HI/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILVALOYRFDGPW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599267 | |
Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128622-15-1 | |
Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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